molecular formula C14H20ClN3O3 B595840 H-TYR-PRO-NH2 HCL CAS No. 145118-98-5

H-TYR-PRO-NH2 HCL

Cat. No.: B595840
CAS No.: 145118-98-5
M. Wt: 313.782
InChI Key: QPVQJGGILVHAIW-FXMYHANSSA-N
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Description

H-TYR-PRO-NH2 HCL, also known as H-Pro-Tyr-NH2 HCL, is a dipeptide compound composed of the amino acids tyrosine and proline, with an amide group at the C-terminus and hydrochloride as the counterion. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-TYR-PRO-NH2 HCL typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The amino group of proline is protected to prevent unwanted reactions. The next step involves the coupling of the N-terminal amino acid (tyrosine) to the proline-resin complex using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-TYR-PRO-NH2 HCL can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the amide bond or any oxidized forms of the peptide.

    Substitution: The hydroxyl group of tyrosine can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various tyrosine derivatives.

Scientific Research Applications

H-TYR-PRO-NH2 HCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-TYR-PRO-NH2 HCL involves its interaction with specific molecular targets, such as opioid receptors. The tyrosine residue is crucial for binding to these receptors, while the proline residue contributes to the overall conformation of the peptide. Upon binding to the receptor, the compound can modulate signal transduction pathways, leading to various biological effects, such as analgesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-TYR-PRO-NH2 HCL is unique due to its specific amino acid sequence and the presence of the amide group at the C-terminus. This structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other peptides.

Biological Activity

H-TYR-PRO-NH2 HCl (also known as H-Tyr-Pro-NH2 hydrochloride) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant research findings.

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) . The process involves the following steps:

  • Attachment of Proline : The C-terminal amino acid (proline) is attached to a solid resin.
  • Coupling Reaction : The N-terminal amino acid (tyrosine) is coupled to the proline-resin complex using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
  • Deprotection and Cleavage : After coupling, protecting groups are removed, and the peptide is cleaved from the resin.
  • Purification : The final product is purified and converted to its hydrochloride salt form.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly opioid receptors . The tyrosine residue is crucial for binding to these receptors, while the proline residue contributes to the peptide's conformation. Upon binding, the compound modulates signal transduction pathways, leading to various biological effects such as analgesia .

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. In studies involving rat brain models, it demonstrated a high affinity for μ-opioid receptors, comparable to known opioid agonists. This suggests its potential use in pain management therapies .

Neuroprotective Effects

In addition to its analgesic effects, preliminary findings suggest that this compound may possess neuroprotective properties. It has been shown to protect cortical neurons from oxidative stress-induced damage in experimental models . This opens avenues for exploring its therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

CompoundOpioid Receptor AffinityBiological Activity
This compoundHighAnalgesic, neuroprotective
H-TYR-D-ARG-PHE-GLY-NH2Very HighPotent analgesic
H-TYR-GLY-GLY-PHE-LEU-NH2ModerateEndogenous opioid activity

The table above compares this compound with similar compounds, highlighting its unique profile due to the specific amino acid sequence and structural characteristics.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Opioid Receptor Binding Studies : A study reported that peptides containing the Tyr-Pro sequence exhibited increased binding affinity for μ-opioid receptors compared to other variants, indicating a potential pathway for developing new analgesics .
  • Neuroprotective Assays : In vitro assays demonstrated that this compound could significantly reduce neuronal damage in models of ischemia, suggesting its utility in treating conditions like stroke or traumatic brain injury .
  • Peptide Modification Studies : Research into structural modifications of similar peptides has shown that variations can enhance receptor affinity and biological activity, paving the way for optimized therapeutic agents based on the core structure of this compound .

Properties

CAS No.

145118-98-5

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.782

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H19N3O3.ClH/c15-11(8-9-3-5-10(18)6-4-9)14(20)17-7-1-2-12(17)13(16)19;/h3-6,11-12,18H,1-2,7-8,15H2,(H2,16,19);1H/t11-,12-;/m0./s1

InChI Key

QPVQJGGILVHAIW-FXMYHANSSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N.Cl

Origin of Product

United States

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